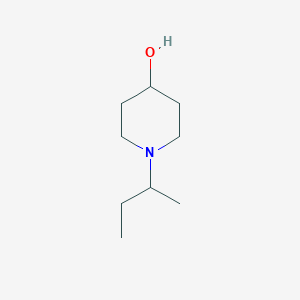

1-(Butan-2-YL)piperidin-4-OL

Description

The Pivotal Role of Piperidine (B6355638) Heterocycles in Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry and drug discovery. nih.govencyclopedia.pub This prevalence is underscored by the fact that piperidine and its derivatives are integral components in a vast number of pharmaceuticals, spanning over twenty classes of drugs. nih.govencyclopedia.pub The widespread application of this scaffold can be attributed to its unique physicochemical properties, which allow for favorable interactions with biological targets. thieme-connect.com

The versatility of the piperidine ring allows for the synthesis of a diverse array of compounds with a wide spectrum of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic agents. researchgate.netnih.govfrontiersin.orgijnrd.orgarizona.edu The ability to introduce various substituents onto the piperidine ring enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. thieme-connect.com

The significance of the piperidine scaffold is further highlighted by its presence in numerous blockbuster drugs and its continuous exploration in the development of novel therapeutic agents. arizona.edu The introduction of chiral centers within the piperidine ring can also significantly influence a molecule's druggability by enhancing its adaptability to protein-binding sites. thieme-connect.com The ongoing research into piperidine-based compounds underscores their enduring importance in the quest for new and improved medicines. nih.gov

Establishing the Research Context of Piperidin-4-ol Derivatives in Contemporary Chemical Research

Within the broader class of piperidine heterocycles, piperidin-4-ol derivatives have emerged as a particularly fruitful area of contemporary chemical research. nyxxb.cnresearchgate.net The hydroxyl group at the 4-position of the piperidine ring provides a key site for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. researchgate.net This structural feature has been exploited in the design of a wide range of biologically active compounds.

Research into piperidin-4-ol derivatives has led to the discovery of compounds with diverse therapeutic potential. For instance, novel piperidin-4-ol derivatives have been synthesized and evaluated for their nematicidal and insecticidal activities. nyxxb.cn In the field of antiviral research, certain piperidin-4-ol derivatives have been investigated as CCR5 antagonists for the potential treatment of HIV. researchgate.net Furthermore, the piperidin-4-ol scaffold has been identified as a promising starting point for the development of new anti-tuberculosis agents. nih.gov

The synthesis of piperidin-4-ol derivatives often involves multi-step reaction sequences, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. nyxxb.cnnih.gov These studies are crucial for identifying the key structural features responsible for a compound's biological activity and for optimizing its potency and selectivity. The ongoing exploration of piperidin-4-ol derivatives in various therapeutic areas highlights their importance as a privileged scaffold in modern drug discovery. bibliotekanauki.pl

Defining the Academic Research Focus on 1-(Butan-2-YL)piperidin-4-OL as a Representative Scaffold

While the broader class of piperidin-4-ol derivatives has been the subject of extensive research, the academic focus on specific analogs such as this compound helps to delineate structure-activity relationships and explore new chemical space. The N-substituent of the piperidine ring plays a critical role in determining the pharmacological properties of the molecule. The butan-2-yl group in this compound introduces a chiral center and a specific lipophilic character that can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Although direct and extensive research on this compound is not widely published, the study of closely related analogs provides a valuable research context. For example, the investigation of various N-alkyl and N-aryl piperidin-4-ol derivatives has demonstrated that modifications at the nitrogen atom can significantly impact biological activity, including antiviral and receptor-modulating effects. nih.gov The exploration of different substituents allows researchers to probe the specific requirements of a biological target's binding pocket.

Therefore, this compound serves as a representative scaffold for investigating the influence of a moderately sized, chiral alkyl group at the N1 position of the piperidin-4-ol core. Research on this specific compound would contribute to a deeper understanding of the SAR within this chemical class and could lead to the identification of novel compounds with tailored pharmacological profiles. The synthesis and biological evaluation of this compound and its stereoisomers would be a logical and valuable extension of the existing research on piperidin-4-ol derivatives.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Overview of Piperidine-Based Scaffolds and Their Applications

| Scaffold | Key Structural Features | Therapeutic Areas of Investigation | Reference(s) |

|---|---|---|---|

| Piperidine | Six-membered nitrogen-containing heterocycle | Anticancer, Antiviral, Antimicrobial, Analgesic, Antipsychotic | nih.govresearchgate.netnih.govfrontiersin.orgijnrd.orgarizona.edu |

| Piperidin-4-ol | Piperidine with a hydroxyl group at the 4-position | Nematicidal, Insecticidal, Antiviral (CCR5 antagonists), Anti-tuberculosis | nyxxb.cnresearchgate.netnih.gov |

| This compound | Piperidin-4-ol with an N-butan-2-yl substituent | Representative scaffold for SAR studies | N/A |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| This compound | C9H19NO | The primary subject of this article, a representative piperidin-4-ol scaffold. |

| Piperidine | C5H11N | A foundational heterocyclic ring in medicinal chemistry. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-butan-2-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H19NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

UXBNSUWJTDDCKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCC(CC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butan 2 Yl Piperidin 4 Ol and Analogous Piperidin 4 Ol Structures

Foundational Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. Its synthesis has been the subject of extensive research, leading to a variety of robust methods for ring construction. These strategies range from the reduction of aromatic precursors to complex cyclization cascades.

Catalytic Hydrogenation and Reductive Cyclization Approaches

Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine core. This approach involves the reduction of the aromatic pyridine ring using a catalyst and a hydrogen source.

The choice of catalyst is critical and significantly influences the reaction's efficiency and the conditions required. Commonly used heterogeneous catalysts include platinum group metals such as rhodium, platinum, and palladium, often supported on carbon (Pd/C, Rh/C) or other materials like alumina (B75360) (Rh/Al₂O₃). For instance, commercially available rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also achieves quantitative conversion of pyridine to piperidine at ambient temperature and pressure.

While hydrogen gas is the most common hydrogen source, transfer hydrogenation methods utilize alternative hydrogen donors like formic acid or ammonia-borane, which can be more convenient for laboratory-scale synthesis. The conditions for hydrogenation can vary widely, from mild (ambient temperature, low pressure) to harsh (high temperature and pressure), depending on the substrate's reactivity and the catalyst employed.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Key Features |

|---|---|---|---|---|---|

| Rh₂O₃ | H₂ | TFE | 40 | 5 | Mild conditions, broad substrate scope for unprotected pyridines. |

| PtO₂ | H₂ | Acetic Acid | RT | 50-70 | Effective for substituted pyridines. |

| Rh/C | H₂ | HFIP | RT | - | Active for complete reduction of lutidine. |

| Rh/KB | Electrocatalysis | MTBE | Ambient | Ambient | High activity and efficiency at ambient conditions. |

| Pd/C | H₂ | Water/DCM | 30 | 6 | Tunable selectivity for nitrile reduction vs. ring hydrogenation via acidic additives. |

This table is generated based on data from multiple sources to provide a comparative overview.

Reductive cyclization offers another pathway, building the ring from an acyclic precursor in a process that combines cyclization and reduction. For example, a one-pot cyclization/reduction cascade of halogenated amides can form piperidines through intramolecular nucleophilic substitution followed by reduction of the resulting imide ion with sodium borohydride.

Intramolecular Cyclization Protocols and Their Stereochemical Implications

Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring from linear substrates, often allowing for precise control over stereochemistry. In these methods, a C-N or C-C bond is formed to close the six-membered ring.

A prominent example is the aza-Prins cyclization , which involves the reaction of a homoallylic amine with an aldehyde. This process generates an iminium ion that undergoes cyclization, with the alkene acting as the nucleophile. The resulting piperidinyl cation is then trapped by a nucleophile. This method is particularly effective for the diastereoselective synthesis of substituted piperidines. For instance, the coupling of homoallylic amines with aldehydes can directly lead to trans-2,4-disubstituted piperidines. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrates and catalysts used. Recent advancements have enabled the synthesis of enantiopure piperidines by addressing the challenges of diastereoselectivity and racemization that have historically limited the reaction.

Other notable intramolecular cyclization strategies include:

Radical Cyclization: This involves the generation of a nitrogen or carbon radical that attacks a tethered double bond to form the ring.

Intramolecular C–H Amination: Copper-catalyzed C-H amination of N-fluoride amides provides a route to piperidines, proceeding through a mechanism where C-H bond activation and C-N bond formation are key steps. Kinetic isotope effect studies support that C-H bond cleavage is involved in the rate-determining step.

Bromoetherification-Elimination: A regioselective 6-endo-trig bromoetherification of lactam-tethered alkenols, followed by elimination, can produce piperidine-fused structures with controlled stereochemistry.

The stereochemical implications of these reactions are paramount. The geometry of the starting material, the choice of catalyst (especially chiral catalysts), and the reaction mechanism (e.g., chair-like transition states) all play crucial roles in determining the relative and absolute stereochemistry of the final piperidine product.

Nucleophilic Addition and Substitution Reactions in Piperidine Formation

The formation of the piperidine ring can be achieved through intramolecular nucleophilic reactions where a nitrogen atom acts as the nucleophile to close the ring.

Intramolecular Nucleophilic Substitution (SN2) is a common ring-closing strategy. This typically involves an acyclic precursor containing a terminal amine and a leaving group (such as a halide or tosylate) at the appropriate position. The amine attacks the electrophilic carbon, displacing the leaving group and forming the six-membered ring. For instance, Song et al. developed a one-pot method where a halogenated amide is activated, reduced to an imide ion, and then undergoes intramolecular nucleophilic substitution to yield the piperidine ring.

Nucleophilic Aromatic Substitution (SNAr) on highly activated pyridine rings can also be considered a method for modifying a pre-existing ring that leads to piperidine-like structures. The reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol, for example, proceed through a mechanism involving rate-determining deprotonation of an addition intermediate. This highlights the reactivity of activated pyridine systems toward nucleophiles. While not a de novo ring formation, such reactions are fundamental to the chemistry of piperidine precursors.

Specific Routes for N-Alkylation and Introduction of the Butan-2-yl Moiety to Piperidin-4-ol

Once the piperidin-4-ol core is synthesized, the final step is the introduction of the butan-2-yl (or sec-butyl) group at the nitrogen atom. This can be accomplished through several standard N-alkylation techniques.

Reductive Amination for N-Substitution

Reductive amination is a highly effective and widely used method for forming C-N bonds. In the context of synthesizing 1-(butan-2-yl)piperidin-4-ol, this process involves the reaction of piperidin-4-ol with butan-2-one (methyl ethyl ketone).

The reaction proceeds in two main stages, often in a single pot:

Iminium Ion Formation: The secondary amine of piperidin-4-ol acts as a nucleophile, attacking the carbonyl carbon of butan-2-one. This is followed by dehydration to form a transient iminium ion intermediate. This step is typically acid-catalyzed to facilitate the loss of water.

Reduction: A reducing agent, added to the reaction mixture, reduces the iminium ion to the final tertiary amine product.

A key advantage of reductive amination is its versatility, which is largely dependent on the choice of reducing agent. The reducing agent must be capable of reducing the iminium ion but not the starting ketone.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride | STAB | Mild and selective for iminium ions over ketones/aldehydes; widely used. |

| Sodium cyanoborohydride | NaBH₃CN | Effective but toxic due to cyanide. Selective for iminium ions at mildly acidic pH. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Greener" option, effective for a wide range of substrates. |

| Sodium borohydride | NaBH₄ | Can be used, but may also reduce the starting ketone if conditions are not controlled. Often used with an activator like a solid acid. |

This table summarizes common reagents and their primary features in the context of reductive amination.

This method is a cornerstone of medicinal chemistry due to its operational simplicity and the wide availability of starting materials.

Alkylation Strategies at the Piperidine Nitrogen

Direct alkylation via a nucleophilic substitution reaction provides an alternative route to introduce the butan-2-yl group. This method involves reacting piperidin-4-ol with an appropriate alkylating agent, such as 2-bromobutane (B33332) or 2-iodobutane.

The reaction is a standard SN2 process where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct, preventing the protonation and deactivation of the starting amine. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).

However, this approach has potential complications:

Elimination (E2) as a Side Reaction: Because 2-bromobutane is a secondary alkyl halide, a competing E2 elimination reaction can occur, especially with a sterically hindered or strong base. In this side reaction, the amine acts as a base, abstracting a proton from a carbon adjacent to the C-Br bond, leading to the formation of butene instead of the desired N-alkylation product.

Overalkylation/Quaternization: While not an issue when starting with a secondary amine to make a tertiary amine, in other contexts, direct alkylation can lead to the formation of quaternary ammonium (B1175870) salts if the product is more nucleophilic than the starting material and multiple equivalents of the alkylating agent are present.

The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or DMF often being used to facilitate the SN2 reaction. Despite its potential drawbacks, direct alkylation remains a straightforward and valuable method for N-substitution.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for its application in various scientific fields. Stereoselective synthesis aims to produce a single enantiomer, while chiral resolution separates a racemic mixture into its constituent enantiomers.

Recent advancements have highlighted a modular and efficient approach for the stereoselective synthesis of substituted piperidin-4-ols. nih.gov This method, while not specific to this compound, provides a foundational strategy that can be adapted. The process involves a gold-catalyzed cyclization of N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This sequence is highly flexible, allowing for the introduction of various substituents, and demonstrates excellent diastereoselectivities. nih.gov The enantiomeric synthesis is achievable by utilizing a chiral amine, which can be prepared from chiral sulfinyl imines. nih.gov

Chiral resolution of racemic mixtures is another viable path to obtaining pure enantiomers. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of enantiomers. mdpi.com In a study on propranolol (B1214883) derivatives, racemic mixtures were successfully resolved using chiral HPLC, achieving high purity and enantiomeric excess for each enantiomer. mdpi.com This methodology can be conceptually applied to the resolution of (±)-1-(Butan-2-YL)piperidin-4-OL.

Key Stereoselective Strategy:

| Step | Description | Key Features |

| 1 | Gold-catalyzed cyclization of N-homopropargyl amide | Forms a cyclic imidate intermediate. nih.gov |

| 2 | Chemoselective reduction | Affords an α-amino ether. nih.gov |

| 3 | Spontaneous Ferrier rearrangement | Furnishes the piperidin-4-one scaffold. nih.gov |

| 4 | In situ reduction | Yields the final piperidin-4-ol product. nih.gov |

Functional Group Interconversions and Derivatization of the Piperidin-4-ol Scaffold

The piperidin-4-ol scaffold is a versatile platform for further chemical modifications. Functional group interconversions and derivatization are key strategies to create a library of compounds with diverse properties. The hydroxyl group and the secondary amine in the piperidine ring are the primary sites for these transformations.

The hydroxyl group of the piperidin-4-ol can undergo a variety of reactions. It can be oxidized to a ketone, 1-(butan-2-yl)piperidin-4-one, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Further oxidation is also possible depending on the reagents used. solubilityofthings.com Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. ub.eduvanderbilt.edu This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. ub.eduvanderbilt.edu

The secondary amine in the piperidine ring offers another handle for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce various substituents on the nitrogen atom. These modifications can significantly alter the biological and chemical properties of the molecule.

Examples of Functional Group Interconversions:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 1-(Butan-2-YL)piperidin-4-one | Oxidation solubilityofthings.com |

| This compound | Tosyl chloride, pyridine | 1-(Butan-2-YL)piperidin-4-yl 4-methylbenzenesulfonate | Sulfonylation ub.eduvanderbilt.edu |

| This compound | Acetic anhydride | 1-(1-(Butan-2-YL)piperidin-4-YL)ethan-1-one | Acylation |

Structure Activity Relationship Sar Investigations of 1 Butan 2 Yl Piperidin 4 Ol and Its Derivatives

General Principles of Pharmacophore Design in Piperidine-Based Compounds

Pharmacophore modeling is a fundamental concept in drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For piperidine-based compounds, these models are critical for identifying and optimizing new drug candidates.

A pharmacophore model for piperidine-containing compounds typically includes several key features:

A Basic Nitrogen Atom: The piperidine (B6355638) ring contains a basic nitrogen atom that is often protonated at physiological pH. This positively charged group can form crucial ionic interactions or hydrogen bonds with acidic residues in the target protein, such as aspartic or glutamic acid. nih.gov

Hydrophobic Moieties: The carbon framework of the piperidine ring and its substituents provide hydrophobic character to the molecule. These hydrophobic regions can interact with nonpolar pockets within the receptor, contributing significantly to binding affinity. nih.gov

Hydrogen Bond Donors and Acceptors: Substituents on the piperidine ring can introduce hydrogen bond donor and acceptor groups. For instance, a hydroxyl group at the 4-position, as in 1-(Butan-2-YL)piperidin-4-OL, can act as both a hydrogen bond donor and acceptor, forming specific interactions that enhance binding.

Defined Spatial Arrangement: The relative orientation of these features is critical. The rigid, chair-like conformation of the piperidine ring helps to pre-organize the substituents in a specific spatial arrangement, which can lead to higher binding affinity and selectivity. nih.gov

A predictive pharmacophore model for a series of piperidine- and piperazine-based CCR5 antagonists identified two hydrogen bond acceptors and three hydrophobic features as essential for activity. acs.org This model demonstrated a high correlation between the predicted and actual biological activities, highlighting the utility of such models in virtual screening and lead optimization. acs.org Similarly, pharmacophore models for sigma-1 (S1R) receptor ligands have suggested the importance of two hydrophobic pockets linked by a central basic core. nih.gov

The development of these models relies on a training set of molecules with known biological activities. By analyzing the common structural features of active compounds, computational programs can generate a hypothesis about the essential pharmacophoric elements. These models are then validated using a test set of molecules to ensure their predictive power.

Elucidating the Influence of N-Substituent Variations on Biological Activity and Selectivity

The substituent attached to the nitrogen atom of the piperidine ring, known as the N-substituent, plays a pivotal role in determining the biological activity and selectivity of the compound. Variations in the size, shape, and electronic properties of this substituent can profoundly impact how the molecule interacts with its biological target.

Impact of N-Substituent on Potency and Selectivity:

Size and Steric Bulk: Increasing the size of the N-alkyl group can either enhance or diminish activity depending on the topology of the binding pocket. In a series of piperidine-based cocaine analogues, replacing the N-methyl group with larger phenylalkyl groups led to a modest improvement in activity at the serotonin (B10506) transporter (SERT) but a decrease in activity at the dopamine (B1211576) transporter (DAT). utmb.edu

Polarity and Hydrogen Bonding Capacity: The introduction of polar groups into the N-substituent can influence solubility and provide additional hydrogen bonding opportunities. However, in the same study of cocaine analogues, incorporating polar groups into the N-alkyl substituent resulted in decreased activity at all monoamine transporters. utmb.edu

Basicity: The basicity of the piperidine nitrogen is a critical factor. N-demethylation of certain piperidine-based ligands has been shown to improve activity at the serotonin and norepinephrine (B1679862) transporters. utmb.edu

The following table illustrates the effect of N-substituent modifications on the inhibitory activity (Ki, nM) of trans-(+)-3α-piperidine-based cocaine analogues at different monoamine transporters. utmb.edu

| N-Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| -CH₃ | 230 | >10,000 | 2,700 |

| -H | 180 | 3,270 | 1,400 |

| -CH₂Ph | 810 | 3,270 | 2,100 |

| -CH₂CH₂Ph | 1,200 | 4,300 | 2,000 |

These findings underscore the importance of the N-substituent in fine-tuning the pharmacological profile of piperidine-based compounds. The optimal substituent will depend on the specific target and the desired therapeutic effect.

Investigating the Impact of Piperidine Ring Substitutions on Molecular Recognition

Substitutions on the carbon atoms of the piperidine ring can significantly influence the compound's binding affinity and selectivity by altering its shape, conformation, and electronic properties. The position, nature, and stereochemistry of these substituents are critical for molecular recognition.

Influence of Ring Substitutions:

Positional Isomerism: The location of a substituent on the piperidine ring is crucial. For example, in a study of piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis, halogen substitutions at the meta and para positions of a phenyl ring attached to the piperidine resulted in improved inhibitory and antibacterial activity, while ortho substitutions only improved enzyme inhibition. nih.gov

Nature of the Substituent: The type of substituent (e.g., alkyl, aryl, hydroxyl, halogen) affects properties like lipophilicity, polarity, and hydrogen bonding capacity. Replacing a benzophenone (B1666685) moiety with 2-naphthyl or halogenated phenyl groups in piperidine-based inhibitors retained potency while reducing lipophilicity. nih.gov

Conformational Effects: Substituents can influence the conformational preference of the piperidine ring (e.g., chair, boat, or twist-boat). A study on P2Y14R antagonists showed that replacing the piperidine ring with a conformationally constrained quinuclidine (B89598) moiety, which forces a boat-like conformation, maintained good binding affinity. nih.gov This suggests that the receptor might accommodate conformations other than the typical chair form.

The following interactive table summarizes the impact of different substituents on the piperidine ring on the inhibitory concentration (IC50) and antibacterial activity (GIC50) of MenA inhibitors. nih.gov

| Entry | Western Moiety | cLogP | IC50 (µM) | GIC50 (µM) |

| 1 | 4-Bromophenyl | 6.6 | 20 ± 2 | 10 ± 1 |

| 2 | 4-Chlorophenyl | 6.6 | 22 ± 3 | 10 ± 1 |

| 3 | 4-Fluorophenyl | 6.2 | 33 ± 5 | 14 ± 1 |

| 4 | 2-Naphthyl | 6.8 | 21 ± 3 | 12 ± 2 |

| 5 | Phenyl | 6.1 | 64 ± 23 | 25 ± 4 |

These examples demonstrate that strategic substitutions on the piperidine ring are a powerful tool for modulating the pharmacological properties of a compound and achieving the desired biological effect.

Stereochemical Contributions to Biological Efficacy and Target Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a drug molecule.

Importance of Stereoisomerism:

Enantiomers: Enantiomers are non-superimposable mirror images of each other. They can have significantly different potencies and even different pharmacological effects. For instance, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans enantiomer was found to be about five times more potent in vitro and twice as potent in vivo than the (+)-trans enantiomer. nih.gov

Diastereomers: Diastereomers are stereoisomers that are not mirror images. They have different physical and chemical properties and often exhibit distinct biological activities. The racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine and its individual enantiomers were essentially inactive, in stark contrast to the potent trans isomers. nih.gov

Conformational Isomers: The piperidine ring can adopt different conformations, with the chair form being the most stable. The orientation of substituents (axial vs. equatorial) can have a profound impact on binding.

The absolute configuration of a chiral center can determine how well a molecule fits into a binding site. X-ray crystallography has been used to determine the absolute configuration of potent enantiomers, providing a structural basis for their enhanced activity. nih.gov For example, the absolute configuration of the potent (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined to be 1S,2R. nih.gov

The following table illustrates the difference in potency between stereoisomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov

| Compound | In Vitro Potency (vs. PCP) | In Vivo Potency (vs. PCP) |

| (-)-trans-isomer | ~5x more potent | 2x more potent |

| (+)-trans-isomer | - | - |

| cis-isomers | Inactive | Inactive |

These findings highlight the necessity of considering stereochemistry in drug design and development. The synthesis and evaluation of individual stereoisomers are often required to identify the most active and selective therapeutic agent.

Methodologies for Comparative SAR Studies of this compound Analogues

Comparative Structure-Activity Relationship (SAR) studies involve the systematic synthesis and biological evaluation of a series of related compounds to understand how changes in chemical structure affect their biological activity. Several methodologies are employed in these studies:

Synthetic Approaches:

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of analogues by systematically varying substituents at different positions of the molecular scaffold. This is particularly useful for exploring a wide range of chemical space and quickly identifying promising lead compounds.

Fragment-Based Drug Discovery: This approach involves screening small, low-molecular-weight fragments for weak binding to the target. Promising fragments can then be grown or linked together to create more potent lead compounds. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates is an example of generating 3D fragment building blocks for such studies. whiterose.ac.uk

Biological Evaluation:

In Vitro Assays: These are laboratory-based assays that measure the interaction of a compound with its biological target. Examples include radioligand binding assays to determine binding affinity (Ki values) and enzyme inhibition assays to measure inhibitory concentration (IC50 values). nih.gov

Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing information about its functional activity (e.g., agonist or antagonist) and cellular toxicity.

Computational Methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates a statistical model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. This can provide insights into the favorable and unfavorable interaction regions in the binding site.

Molecular Docking and Dynamics Simulations: These computational techniques predict the binding mode of a ligand within the active site of a receptor and can help to rationalize the observed SAR data at a molecular level. nih.gov

By integrating these synthetic, biological, and computational methodologies, researchers can conduct comprehensive SAR studies to elucidate the key structural requirements for biological activity and guide the rational design of novel and improved therapeutic agents.

Mechanistic and Biological Research on Piperidin 4 Ol Analogues in Controlled Experimental Systems

Cellular and Subcellular Mechanistic Investigations (In Vitro and Ex Vivo)

Moving from isolated molecules to whole-cell systems, research has investigated how piperidin-4-ol analogues affect complex cellular processes like cell survival, proliferation, and inflammatory responses.

A significant body of research highlights the anticancer potential of piperidine (B6355638) derivatives, which can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua These compounds often act on multiple cellular pathways to exert their effects. nih.gov

Studies have shown that various functionalized piperidines can inhibit the growth of a range of human cancer cell lines, including breast (MCF7), lung (NCI-H460), and colon (HT29) cancer cells, with GI₅₀ (concentration for 50% growth inhibition) values in the low microgram per milliliter range. nih.gov The mechanism often involves arresting the cell cycle and activating apoptotic pathways. researchgate.netresearchgate.net For example, certain piperidone derivatives, which are structurally related, induce apoptosis by cleaving poly ADP-ribose polymerase (PARP) and causing DNA fragmentation. rsc.org A piperidine-valproic acid hybrid compound, F2S4-p-VPA, was shown to induce a high rate of apoptosis in glioblastoma cells (LN-18) and arrest the cell cycle in the S and G2/M phases. researchgate.net

| Compound/Analogue Class | Cell Line(s) | Effect | Potency (GI₅₀ / IC₅₀) | Reference |

| Functionalized Piperidines | MCF7, NCI-H460, HT29 | Inhibition of cell proliferation | GI₅₀: 1.19 - 21.16 µg/mL | nih.gov |

| 3,5-Bis(hydroxyarylidene)-4-piperidones | Molt 4/C8, CEM | Potent antiproliferative, induces apoptosis | - | rsc.org |

| Piperidine-Valproic Acid Hybrid (F2S4-p-VPA) | LN-18 (Glioblastoma) | Cytotoxicity, induces apoptosis, cell cycle arrest | IC₅₀ = 112 µM | researchgate.net |

| Piperidine Derivative (17a) | PC3 (Prostate) | Inhibits proliferation, induces apoptosis | - | researchgate.net |

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory cytokines like IL-1β. mdpi.comnih.gov Dysregulation of this pathway is linked to numerous inflammatory diseases. nih.govmdpi.com The 1-(piperidin-4-yl) scaffold has emerged as a key structural motif for potent and selective NLRP3 inhibitors. ucla.edumdpi.comnih.govunito.itresearchgate.net

Researchers have designed and synthesized a series of compounds by hybridizing known NLRP3 inhibitors with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. ucla.edumdpi.comnih.govunito.it These novel analogues were screened in vitro using human macrophage-like cells (THP-1). The results showed that several of these compounds could effectively inhibit NLRP3-dependent pyroptosis (a form of inflammatory cell death) and the subsequent release of IL-1β. mdpi.comnih.gov

Further mechanistic studies revealed that these piperidine-containing compounds could directly target the NLRP3 protein. Selected compounds were shown to reduce the ATPase activity of human recombinant NLRP3, an essential step for inflammasome assembly and activation. nih.govresearchgate.net The most promising compounds from these studies were able to inhibit IL-1β release in a concentration-dependent manner, establishing the piperidin-4-yl scaffold as a valuable foundation for developing novel anti-inflammatory agents targeting the NLRP3 pathway. nih.gov

| Compound Class | Experimental System | Key Finding | Reference |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives | PMA-differentiated THP-1 cells | Inhibited NLRP3-dependent pyroptosis and IL-1β release | mdpi.comnih.gov |

| Selected Benzo[d]imidazole-2-one Derivatives (e.g., compounds 9, 13, 18) | Human recombinant NLRP3 | Reduced the ATPase activity of NLRP3 | nih.govresearchgate.net |

| Triazolopyrimidinone Derivatives with Piperidinyl substitution | Cellular assays | Some piperidinyl analogues showed inhibitory activity against NLRP3 | nih.gov |

Anti-efflux Pump Mechanisms in Antimicrobial Contexts

The rise of multidrug-resistant (MDR) bacteria poses a significant challenge to global health. One of the primary mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism by restoring the effectiveness of existing antibiotics.

While direct studies on "1-(Butan-2-YL)piperidin-4-OL" as an efflux pump inhibitor are not extensively documented, research into analogous piperidine-containing compounds has shown potential in this area. For instance, piperine (B192125), an alkaloid containing a piperidine moiety, and its synthetic analogues have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govsigmaaldrich.com The inhibitory action of these compounds was confirmed through efflux inhibition assays using ethidium (B1194527) bromide, a known NorA substrate. nih.govsigmaaldrich.com

The general mechanisms by which EPIs function include:

Competitive Inhibition: Some EPIs are substrates of the efflux pumps and act as competitive inhibitors, binding to the pump's active site and thereby preventing the extrusion of the antibiotic. mdpi.com

Disruption of Energy Source: Many efflux pumps, particularly in Gram-negative bacteria, are energized by the proton motive force (PMF). Some EPIs can disrupt the PMF, thus inhibiting the pump's activity.

Downregulation of Efflux Pump Expression: Certain compounds can interfere with the regulatory pathways that control the expression of efflux pump genes, leading to a decrease in the number of pumps in the bacterial membrane. mdpi.com

Allosteric Inhibition: EPIs can also bind to a site on the efflux pump other than the substrate-binding site, inducing a conformational change that inactivates the pump.

Further research is necessary to specifically evaluate this compound and its close analogues for their potential as efflux pump inhibitors and to elucidate their precise mechanism of action.

Assessment of Biological Activities in Defined Experimental Models (Excluding Clinical Human Data)

Piperidin-4-ol and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities in various in vitro studies. The piperidine scaffold is a key structural feature in many compounds with antibacterial and antifungal properties. biointerfaceresearch.comdut.ac.za

Studies on various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain halogenobenzene derivatives with piperidine substituents have been shown to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Similarly, other synthesized piperidine derivatives have shown activity against S. aureus and E. coli. biointerfaceresearch.com In one study, a series of novel piperidine derivatives exhibited varying degrees of inhibition against Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org

In the realm of antifungal activity, piperidin-4-one derivatives have shown significant efficacy. biomedpharmajournal.org A library of 4-aminopiperidines was synthesized and evaluated for antifungal activity, with some compounds showing promising growth-inhibiting effects against clinically relevant fungal isolates such as Aspergillus spp. and Candida spp. nih.gov The proposed mechanism of action for these 4-aminopiperidines is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Other studies have reported the antifungal activity of piperidine derivatives against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

Table 1: Antimicrobial and Antifungal Activity of Selected Piperidine Analogues

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | 32-512 |

| Piperidine-substituted halogenobenzenes | Bacillus subtilis | 32-512 |

| Piperidine-substituted halogenobenzenes | Escherichia coli | 32-512 |

| Piperidine-substituted halogenobenzenes | Candida albicans | 32-512 |

| 4-Aminopiperidines | Aspergillus spp. | Varies |

| 4-Aminopiperidines | Candida spp. | Varies |

The piperidine scaffold is present in various compounds that exhibit antiviral properties. ijnrd.org Research into new derivatives of N-substituted piperidines has identified compounds with potential antiviral activity. In one study, a series of newly synthesized piperidine derivatives were evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. nih.govresearchgate.net The results indicated that all the tested substances were effective against the influenza A/H1N1 virus when compared to the commercial antiviral drugs Tamiflu and Rimantadine. nih.govresearchgate.net The study involved the synthesis of hydrochlorides of cyclopropanecarboxylic acid esters and fluorobenzoic acid esters based on N-substituted piperidines. nih.gov

While these findings are promising for the broader class of piperidine derivatives, specific antiviral studies on this compound are not yet available in the reviewed literature. Further investigation is required to determine if this specific analogue shares the antiviral potential observed in other N-substituted piperidines.

Piperidine derivatives are known to possess analgesic properties, and ex vivo models have been instrumental in elucidating their mechanisms of action. One study investigated the activity of five derivatives of 4-(4'-bromophenyl)-4-piperidinol in ex vivo models of pain and platelet aggregation. nih.govresearchgate.netsigmaaldrich.com The findings suggested that these compounds likely exert their analgesic effects by blocking the effects of prostaglandins (B1171923) through the inhibition of downstream signaling pathways. nih.govresearchgate.netsigmaaldrich.com

In this study, two phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol exhibited highly significant analgesic effects. nih.govresearchgate.net The most active of these compounds, when docked to the opioid receptor, showed interactions that suggest a potential role for opioid receptor agonism in its analgesic activity. nih.govresearchgate.net Furthermore, the antiplatelet aggregation data from this ex vivo model indicated that some of these piperidinol derivatives could inhibit platelet aggregation induced by platelet-activating factor, with one compound being significantly more active than acetylsalicylic acid, which was used as a positive control. nih.govresearchgate.net This suggests a potential anti-inflammatory mechanism, as platelet aggregation is a key process in inflammation.

Table 2: Ex Vivo Analgesic and Anti-platelet Aggregation Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives

| Compound | Analgesic Effect | Anti-platelet Aggregation (IC50) |

|---|---|---|

| PD1 (4-(4'-bromophenyl)-4-piperidinol) | Significant | Not specified |

| PD3 | Highly Significant (p < 0.01) | 80 mM |

| PD5 | Highly Significant (p < 0.01) | 0.06 mM |

| Acetyl Salicylic Acid (Control) | - | 150 µM |

The piperidine ring is a structural component of some compounds with known anthelmintic and insecticidal activities. ijnrd.orgnih.gov For instance, N-methyl pelletierine, a piperidine alkaloid, is used to eliminate tapeworms. ijnrd.org While direct studies on the anthelmintic properties of this compound are limited, research on other heterocyclic compounds provides a basis for potential activity. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were evaluated for their anthelmintic activity against adult Indian earthworms (Pheretima posthuma), with some compounds showing significant effects. nih.gov

In the context of insecticidal properties, piperidine derivatives have been investigated for the control of various pests. ijnrd.org Structure-activity relationship studies of 33 piperidine derivatives against adult female Aedes aegypti mosquitoes revealed that the toxicity was influenced by the nature and position of substituents on the piperidine ring. researchgate.net For instance, 2-ethyl-piperidine was found to be the most toxic compound in this study. researchgate.net Additionally, piperine and its derivatives have shown effective insecticidal activity against agricultural pests. nih.gov These findings suggest that the piperidine scaffold can be a valuable template for the development of new insecticidal agents. However, specific testing of this compound is necessary to determine its particular anthelmintic and insecticidal potential.

Piperidin-4-ol analogues have been investigated for their ability to modulate various neurotransmitter systems, indicating their potential as therapeutic agents for neurological and psychiatric disorders. The piperidine and piperazine (B1678402) moieties are common scaffolds in compounds targeting neurotransmitter receptors. ijrrjournal.com

A study on a series of 4-oxypiperidine ethers, designed as histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists, demonstrated that these compounds can also inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). nih.gov One of the most promising compounds, which included a benzyl (B1604629) moiety at the 1-position of the piperidine ring, displayed a high affinity for the hH3R (Ki = 12.5 nM) and significant inhibitory activity against AChE (IC50 = 1.537 µM). nih.gov Such multi-target ligands that combine H3R antagonism with cholinesterase inhibition could be beneficial for improving cognitive functions. nih.gov

Furthermore, other piperidine derivatives have been developed as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov The affinity and selectivity of these compounds were found to be influenced by the nature of the substituents on the piperidine ring. nih.gov Additionally, 4-PIOL (5-(4-piperidyl)isoxazol-3-ol), a GABAA receptor partial agonist, is structurally related to piperidin-4-ol and demonstrates the versatility of this scaffold in modulating GABAergic neurotransmission. wikipedia.org

Table 3: Neurotransmitter System Modulation by Piperidin-4-ol Analogues

| Compound Series | Target | Activity |

|---|---|---|

| 4-Oxypiperidine ethers | Histamine H3 Receptor | Antagonist/Inverse Agonist (Ki = 12.5 nM for lead compound) |

| 4-Oxypiperidine ethers | Acetylcholinesterase | Inhibitor (IC50 = 1.537 µM for lead compound) |

| 4-Oxypiperidine ethers | Butyrylcholinesterase | Inhibitor (IC50 = 0.559 to 2.655 µM) |

| Piperidine-based ligands | Dopamine D4 Receptor | Antagonist |

| 4-PIOL | GABAA Receptor | Partial Agonist (IC50 = 6-9 µM) |

Computational Chemistry and Cheminformatics for 1 Butan 2 Yl Piperidin 4 Ol Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery, offering detailed insights into how a ligand like 1-(Butan-2-YL)piperidin-4-OL might interact with a biological target at the atomic level. These methods are instrumental in predicting the binding orientation and affinity of a molecule within the active site of a protein.

In Silico Prediction of Binding Modes and Affinities

In silico methods are frequently used to predict the binding modes and affinities of small molecules with their target proteins. indexcopernicus.comnih.govplos.org Molecular docking, a key computational technique, simulates the interaction between a ligand and a receptor to predict the most likely binding conformation and estimate the strength of the interaction. For derivatives of the piperidine (B6355638) scaffold, docking studies have been successfully employed to understand their binding to various receptors. For instance, studies on piperidine-based compounds have elucidated their interactions with targets like the sigma receptor 1 (S1R), revealing key interactions such as salt bridges and hydrogen bonds that are crucial for high-affinity binding. nih.gov

The process often involves preparing a 3D structure of the target protein and then "docking" the ligand into the predicted binding site. nih.gov Scoring functions are then used to evaluate the different poses of the ligand and rank them based on their predicted binding affinity. These predictions, while computational, provide valuable hypotheses that can be tested experimentally. indexcopernicus.com The accuracy of these predictions can be further enhanced by combining docking with more rigorous computational methods like molecular dynamics simulations. nih.govplos.org

| Docking Software | Scoring Function Components | Application Example |

| AutoDock | Van der Waals, hydrogen bonding, electrostatic, desolvation energy | Predicting binding modes of isoniazid (B1672263) analogues to InhA. indexcopernicus.com |

| Glide | Empirically based scoring function | Docking of piperidin-4-ol derivatives to renin. ijpbs.com |

| GOLD | Fitness score based on H-bonds, van der Waals, ligand torsion | Structure-based virtual screening for TRPV4 antagonists. mdpi.com |

| iGemdock | Empirical binding score | Screening for potential factor Xa inhibitors. ekb.eg |

Conformational Analysis and Energy Landscapes of Piperidin-4-ol Scaffolds

The piperidine ring is a versatile scaffold found in many pharmaceuticals. clinmedkaz.orgacs.org Its conformational flexibility is a key determinant of its biological activity. Conformational analysis of piperidin-4-one scaffolds, closely related to piperidin-4-ol, has been a subject of study to understand their isomeric and conformational properties. researchgate.net The introduction of substituents on the piperidine ring can significantly influence its preferred conformation and, consequently, its interaction with biological targets. acs.orgthieme-connect.com

Computational methods can be used to explore the potential energy landscape of these scaffolds, identifying low-energy conformations that are likely to be biologically relevant. This analysis helps in designing derivatives with specific conformational preferences to enhance binding affinity and selectivity for a target protein. For example, the synthesis of conformationally restricted analogues of known drugs can lead to improved biomimetic properties. nih.gov

Molecular Dynamics Simulations to Explore Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a dynamic view of protein-ligand interactions, providing insights that are not accessible through static docking studies. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of a docked pose, observe conformational changes in both the protein and the ligand upon binding, and calculate binding free energies. researchgate.netnih.govnih.gov

For piperidine derivatives, MD simulations have been used to refine the understanding of their interactions with targets like the human CCR5 receptor. nih.gov These simulations can reveal the importance of specific residues in the binding pocket and the role of water molecules in mediating interactions. nih.gov The stability of the protein-ligand complex throughout the simulation is a good indicator of a favorable binding event. dntb.gov.ua Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling technique that can further explore the conformational space of protein-ligand complexes. mdpi.com

Prediction of Activity Spectra for Substances (PASS) and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. nih.govnih.gov The PASS algorithm compares the structure of a new compound to a large database of known biologically active substances and estimates the probability of it exhibiting various pharmacological effects and mechanisms of action. genexplain.comscispace.com This approach is based on the principle that the biological activity of a compound is a function of its structure. nih.gov

For novel piperidine derivatives, the PASS online tool can be used to predict a wide range of potential pharmacological activities, helping to guide further preclinical studies. clinmedkaz.org Such predictions can suggest potential applications in areas like cancer treatment, central nervous system disorders, and as antimicrobial agents. clinmedkaz.org In conjunction with tools like SwissTargetPrediction, which identifies the most likely protein targets for a given molecule, researchers can gain a comprehensive in silico profile of a compound's potential biological effects. clinmedkaz.orgclinmedkaz.org The PASS database is continuously updated, expanding its predictive capabilities for new chemical entities. genexplain.com

| Predicted Activity by PASS for Piperidine Derivatives | Potential Therapeutic Area |

| Enzyme Inhibition | Various, including cancer and inflammation. clinmedkaz.org |

| Receptor Binding | Central Nervous System diseases. clinmedkaz.org |

| Ion Channel Modulation | Antiarrhythmic agents. clinmedkaz.org |

| Antimicrobial Activity | Infectious diseases. clinmedkaz.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the optimization of lead molecules. nih.govresearchgate.net

For piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to develop predictive models. nih.gov These models, often built upon the alignment of compounds based on their docked conformations, can provide a detailed understanding of the structure-activity relationships and help in the design of novel antagonists with improved potency. nih.gov The predictive power of these models is typically validated using an external set of compounds not included in the model's training. nih.gov

Virtual Screening and Ligand-Based Design Strategies

Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the information from known active molecules. mdpi.comebi.ac.uk

Structure-based virtual screening often involves docking a large number of compounds into the active site of a target and ranking them based on their predicted binding affinity. mdpi.comsciengpub.ir For piperidine-based scaffolds, this approach has been used to identify potential inhibitors for various targets. sciengpub.ir Ligand-based methods, on the other hand, use the structural features of known active compounds to search for new molecules with similar properties. mdpi.com Pharmacophore modeling, a common ligand-based technique, defines the essential 3D arrangement of functional groups required for biological activity. mdpi.com Both approaches play a crucial role in hit identification and lead optimization in the drug discovery pipeline. researchgate.net

Research Applications of 1 Butan 2 Yl Piperidin 4 Ol and Its Derivatives in Advanced Synthesis

Utilization as Versatile Chemical Building Blocks and Intermediates

The strategic importance of 1-(butan-2-yl)piperidin-4-ol in synthetic chemistry lies in its inherent structural attributes: a secondary alcohol, a tertiary amine, and a chiral center at the second position of the butyl group. This combination of functional groups provides multiple points for chemical modification, making it an exceptionally versatile building block for the construction of more complex molecules. The hydroxyl group can be readily oxidized to a ketone, transformed into a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions. The tertiary amine, while generally less reactive, can participate in quaternization reactions or influence the stereochemical outcome of reactions at adjacent positions.

The true synthetic power of this compound is unleashed in multi-step synthetic sequences where it serves as a crucial intermediate. Its piperidine (B6355638) core provides a robust framework that can be elaborated upon through a variety of chemical transformations. For instance, the hydroxyl group can be converted to an azide, which can then be reduced to an amine, providing a new site for functionalization. Alternatively, olefination reactions at the 4-position (following oxidation to the ketone) can introduce carbon-carbon double bonds, opening up avenues for further diversification through reactions such as metathesis or cycloadditions.

The utility of this compound as a building block is further enhanced by its application in combinatorial chemistry and parallel synthesis. The ability to introduce diverse substituents at the 4-position, in combination with the inherent chirality of the butan-2-yl group, allows for the rapid generation of libraries of structurally related compounds. These libraries are invaluable in the early stages of drug discovery for screening against biological targets to identify lead compounds with desired activities.

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Esterification | Acyl chloride, pyridine (B92270) | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Nucleophilic Substitution (via tosylate) | TsCl, pyridine; then Nu⁻ | Substituted Piperidine |

| Reductive Amination (of ketone) | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine |

Development of Molecular Probes for Pharmacological Research

Molecular probes are indispensable tools in pharmacological research, enabling the visualization, quantification, and functional characterization of biological targets such as receptors, enzymes, and ion channels. The this compound scaffold has proven to be a valuable platform for the design and synthesis of such probes. Its core structure can be systematically modified to incorporate reporter groups, such as fluorophores, radioisotopes, or photoaffinity labels, while maintaining or enhancing affinity for the target of interest.

The design of effective molecular probes requires a delicate balance between the structural requirements for target binding and the properties of the reporter group. The modular nature of synthesizing derivatives from this compound allows for the systematic exploration of this chemical space. For example, a fluorescent dye can be appended to the piperidine ring through a flexible linker attached at the 4-position (after conversion of the hydroxyl group to an amine or other suitable functional group). The length and chemical nature of this linker can be varied to optimize the probe's performance, ensuring that the reporter group does not sterically hinder binding to the target.

The pharmacological evaluation of these probes is a critical step in their development. This involves assessing their binding affinity and selectivity for the intended target, as well as their cellular uptake and distribution. The chirality of the butan-2-yl group can play a significant role in the stereoselectivity of binding, a crucial parameter for a high-quality molecular probe. By systematically varying the stereochemistry at this position, researchers can develop probes with enhanced selectivity for specific receptor subtypes or enzyme isoforms.

Precursors for Complex Heterocyclic Systems and Novel Chemical Entities

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds are often associated with potent and selective biological activity. This compound and its derivatives serve as excellent precursors for the construction of a diverse range of such systems, including spirocyclic and fused-ring architectures.

Spirocyclic compounds, which contain two rings sharing a single atom, are of particular interest due to their unique three-dimensional structures that can lead to improved pharmacological properties. The ketone derived from the oxidation of this compound is a key intermediate in the synthesis of spiro-heterocycles. For example, it can undergo a Knoevenagel condensation followed by an intramolecular Michael addition to form a spirocyclic piperidine--lactone. A variety of reaction partners can be employed in such sequences to generate a wide array of spirocyclic systems with diverse functionalities.

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form fused-ring systems. For instance, by introducing a suitable reactive group at the 4-position and another on the butan-2-yl side chain, a ring-closing reaction can be initiated to construct a bicyclic system. The stereochemistry of the butan-2-yl group can be strategically employed to control the stereochemical outcome of these cyclizations, leading to the formation of specific diastereomers.

The ability to access these complex heterocyclic systems and other novel chemical entities from a common and readily accessible precursor like this compound highlights its significant value in the quest for new therapeutic agents. The structural diversity that can be generated from this single building block provides a rich source of compounds for biological screening and the development of next-generation pharmaceuticals.

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Spiro[piperidine-4,2'-oxazolidin]-5'-one | Reaction of the corresponding amino alcohol with a carbonylating agent. | 4-amino-1-(butan-2-yl)piperidin-4-yl)methanol |

| Fused Pyrrolidinopiperidine | Intramolecular [3+2] cycloaddition of an azomethine ylide. | 1-(Butan-2-yl)-4-(N-((trimethylsilyl)methyl)amino)piperidine |

| Bridged Bicyclic Amine | Intramolecular Mannich reaction. | 1-(Butan-2-yl)-4-oxopiperidine and a suitable enolate precursor. |

Future Trajectories and Emerging Paradigms in 1 Butan 2 Yl Piperidin 4 Ol Research

Innovations in Green Chemistry and Sustainable Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve economic efficiency. proquest.comnih.gov The synthesis of 1-(Butan-2-YL)piperidin-4-OL and related derivatives is ripe for innovation in this area. Traditional multi-step syntheses often rely on hazardous reagents and environmentally harmful organic solvents. proquest.com

Future synthetic strategies will likely focus on several key areas:

One-Pot Reactions: Developing tandem or one-pot procedures that combine multiple synthetic steps, such as the N-alkylation of a piperidone precursor and its subsequent reduction, can significantly reduce waste, energy consumption, and purification efforts. nih.gov

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or deep eutectic solvents is a major goal. For instance, the synthesis of piperidin-4-one derivatives, key precursors, has been demonstrated in eco-friendly deep eutectic solvents.

Catalytic Innovations: The use of biocatalysts or novel metal catalysts can lead to more efficient and selective reactions under milder conditions. rice.edu A recently unveiled method combining biocatalytic C-H oxidation with nickel electrocatalysis offers a streamlined, modular approach to creating complex piperidines, reducing multi-step processes to just a few steps and avoiding the need for expensive precious metal catalysts. rice.edu This represents a powerful tool for developing sustainable routes to complex piperidines. rice.edu

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Multi-step processes often involving protection/deprotection steps and harsh reagents. | Well-established and understood. | High E-Factor (waste), use of hazardous solvents, long reaction times. proquest.com |

| Green Catalysis | Utilizes biocatalysts or efficient metal catalysts (e.g., cobalt, nickel) to drive reactions. nih.govrice.edu | High selectivity, mild reaction conditions, reduced waste, catalyst reusability. nih.gov | Catalyst cost and stability, substrate scope limitations. |

| One-Pot Sequences | Multiple reaction steps are performed in a single reaction vessel. proquest.com | Improved efficiency, reduced solvent use, minimized purification steps, higher overall yield. proquest.com | Compatibility of reagents and reaction conditions for sequential steps. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Precise control over reaction parameters, enhanced safety, easy scalability. | Initial equipment setup cost, potential for clogging. |

Discovery of Unexplored Biological Targets and Therapeutic Areas

The piperidine framework is present in drugs targeting a vast range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. researchgate.netencyclopedia.pubresearchgate.net Computational tools like PASS (Prediction of Activity Spectra for Substances) and target prediction software can be used to analyze structures like this compound to identify likely protein targets and forecast their pharmacological activity. clinmedkaz.org This in silico screening suggests that novel piperidine derivatives can interact with various enzymes, receptors, and ion channels, opening up diverse therapeutic possibilities. clinmedkaz.org

Potential and unexplored therapeutic areas for this compound and its analogues include:

Neurodegenerative Diseases: Derivatives of piperidine are foundational to drugs for Alzheimer's disease, such as Donepezil. encyclopedia.pubajchem-a.com The benzyl-piperidine moiety, in particular, shows good binding to the catalytic site of acetylcholinesterase. encyclopedia.pub Further exploration could focus on targets like beta-secretase (BACE1) or tau protein aggregation.

Oncology: The piperidine scaffold is found in numerous anticancer agents. researchgate.netresearchgate.net Research has identified piperidone-containing compounds with potent antiproliferative properties against various cancer cell lines, including colon and breast cancer, sometimes exhibiting dual inhibitory properties against topoisomerase I and IIα. nih.gov

Infectious Diseases: Piperidinol compounds have been identified with activity against Mycobacterium tuberculosis. nih.gov The structure of this compound could serve as a starting point for developing new antitubercular or even antiviral agents, as some N-benzyl piperidines have shown inhibition of the H1N1 influenza virus. nih.govencyclopedia.pub

Metabolic Disorders: Certain piperidine derivatives have been investigated for their potential as antidiabetic agents, showing inhibitory activity against enzymes like α-amylase.

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Acetylcholinesterase, Topoisomerase, Fatty Acid Amide Hydrolase (FAAH), Protein Kinase B (Akt) | Alzheimer's, Cancer, Pain/Inflammation, Oncology | clinmedkaz.orgajchem-a.comnih.gov |

| Receptors | Sigma Receptors (S1R, S2R), Neurokinin Receptors, Opioid Receptors | CNS Disorders, Cancer, Pain Management | rice.edunih.gov |

| Ion Channels | Voltage-gated ion channels | Neurological Disorders, Cardiovascular Disease | clinmedkaz.org |

| Proteases | HIV-1 Protease, MERS Coronavirus 3CL Protease | Antiviral Therapy | clinmedkaz.org |

Advanced Approaches to Chiral Synthesis and Stereoisomer-Specific Research

The compound this compound possesses two chiral centers: one at the C2 position of the N-butan-2-yl group and the other at the C4 position of the piperidine ring (bearing the hydroxyl group). The specific three-dimensional arrangement of these atoms (stereochemistry) is critical, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. Therefore, advanced methods for stereoselective synthesis are paramount.

Future research will increasingly employ sophisticated techniques to control chirality:

Asymmetric Catalysis: Utilizing chiral catalysts, such as those based on rhodium or iridium, to guide the formation of a specific stereoisomer. nih.gov This approach enables the stereoselective synthesis of substituted piperidines with high enantiomeric purity. nih.gov

Chemo-enzymatic Methods: This strategy combines the selectivity of enzymes with the versatility of chemical synthesis. rice.edu For example, enzymes can be used for the asymmetric dearomatization of pyridines to create chiral piperidine precursors with precise stereochemistry. rice.edu

Chiral Pool Synthesis: Using naturally occurring chiral molecules, such as amino acids, as starting materials to build the desired chiral piperidine structure. This ensures that the final product has a defined stereochemistry derived from the starting material.

The ability to synthesize and isolate individual stereoisomers of this compound will allow for detailed structure-activity relationship (SAR) studies. This will enable researchers to determine which specific isomer is responsible for the desired biological activity, leading to the development of more potent and selective drugs with fewer side effects.

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. frontiersin.orgnih.govjocpr.com For a scaffold like this compound, AI offers powerful tools to explore chemical space and predict molecular properties.

Key applications in this domain include:

De Novo Drug Design: Generative AI models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can learn the underlying patterns of known active molecules to generate entirely new chemical structures from scratch. frontiersin.orgarxiv.org These models could be trained on libraries of known bioactive piperidines to design novel analogues of this compound with optimized properties for a specific target. nih.govresearchgate.net

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADME/T) of a molecule before it is synthesized. nih.gov This in silico screening allows researchers to prioritize the most promising candidates, saving significant time and resources. bioengineer.org

Structure-Based Design: By combining molecular docking simulations with ML, researchers can predict how a molecule will bind to its protein target with greater accuracy. chemrxiv.org This hybrid approach can accelerate the optimization process by using docking scores and 3D descriptors as features in the ML model, leading to more data-efficient discovery campaigns. chemrxiv.org

The integration of AI/ML creates a rapid, iterative cycle: AI generates novel molecular ideas, ML predicts their properties, and the most promising candidates are then synthesized and tested, with the experimental results feeding back into the models to improve their predictive power. jocpr.com

Interdisciplinary Research at the Interface of Chemistry and Biology

The future of drug discovery for compounds like this compound lies at the intersection of multiple scientific disciplines. youtube.com The traditional siloed approach is being replaced by highly collaborative, interdisciplinary teams that bring together experts from different fields to tackle complex problems. youtube.com

This paradigm shift involves:

Chemical Biology: This field uses chemical tools and techniques to probe and manipulate biological systems. A chemical biologist might use a specifically designed analogue of this compound as a molecular probe to study the function of a newly identified protein target within a cell.

Computational and Medicinal Chemistry: Computational chemists use AI/ML to design and screen virtual libraries of compounds. clinmedkaz.org Medicinal chemists then synthesize the top candidates using advanced, sustainable methods. rice.edu

Pharmacology and Structural Biology: Pharmacologists test the synthesized compounds in cellular and animal models to evaluate their efficacy and safety. Structural biologists then work to determine the precise 3D structure of the drug bound to its target, providing critical insights for the next round of AI-driven design and optimization.

This integrated approach ensures that the design, synthesis, and biological evaluation of new drug candidates are closely linked, creating a feedback loop that accelerates the journey from a promising molecule to a potential therapeutic. The study of this compound and its derivatives, therefore, serves as a model for this modern, collaborative approach to drug discovery.

Q & A

Q. What established synthetic methodologies are applicable to 1-(butan-2-yl)piperidin-4-ol, and how can reaction conditions be optimized?

The synthesis of piperidin-4-ol derivatives typically involves reductive amination or Mannich reactions. For example, reductive amination between 4-hydroxy-piperidine and butan-2-yl ketone precursors can yield the target compound. Key parameters include solvent choice (e.g., methanol or ethanol for polar protic environments), temperature (25–60°C), and reducing agents (e.g., sodium borohydride). Catalytic hydrogenation may enhance yield in stereoselective syntheses. Optimization requires monitoring via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Hydroxyl protons appear as broad singlets (δ 1.5–2.5 ppm), while piperidine ring protons show splitting patterns between δ 2.5–3.5 ppm.

- ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 65–70 ppm. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 172 for C₉H₁₇NO) .

Q. What in vitro assays are commonly used to evaluate the biological activity of piperidin-4-ol derivatives?

Standard assays include:

- Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., acetylcholinesterase inhibition monitored at λ = 412 nm).

- Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptor affinity via [³H]-muscimol competition). Limitations include poor correlation with in vivo efficacy due to bioavailability differences. Dose-response curves (IC₅₀/EC₅₀) should be validated with triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar piperidin-4-ol derivatives?

Contradictions often arise from substituent stereochemistry or assay variability. Strategies include:

- Comparative QSAR : Quantify substituent effects (e.g., Hammett σ values for electronic contributions).